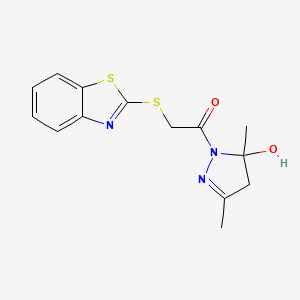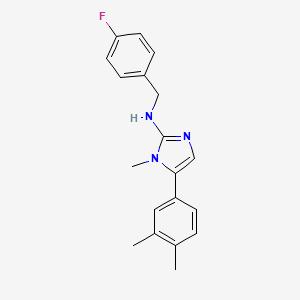![molecular formula C23H19BrN2O2 B15020867 N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15020867.png)
N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound that features a benzoxazole core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine typically involves a multi-step process:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Substitution Reactions:
Condensation Reaction: The final step involves the condensation of the benzoxazole derivative with an aldehyde to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.
Material Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is not fully understood but is believed to involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine: shares similarities with other benzoxazole derivatives and imine-containing compounds.
Uniqueness
Structural Features: The combination of bromine, methoxy, and dimethylphenyl groups provides unique electronic and steric properties.
Reactivity: The presence of multiple functional groups allows for diverse chemical modifications and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable target for further study and application.
Propriétés
Formule moléculaire |
C23H19BrN2O2 |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
1-(3-bromo-4-methoxyphenyl)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C23H19BrN2O2/c1-14-4-6-17(10-15(14)2)23-26-20-12-18(7-9-22(20)28-23)25-13-16-5-8-21(27-3)19(24)11-16/h4-13H,1-3H3 |
Clé InChI |
CGQNYBLQVLRXQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)OC)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15020794.png)
![2-methoxy-5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15020796.png)

![(3E)-1-{[cyclohexyl(methyl)amino]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15020806.png)

![3-cyclohexyl-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide](/img/structure/B15020817.png)
![2-(benzylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B15020830.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B15020835.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15020857.png)
![(5E)-5-(3,4-dichlorobenzylidene)-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15020863.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15020877.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B15020885.png)
![N-(4-acetylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B15020886.png)

